Murrayamine D Murrayamine D Murrayamine D is a natural product found in Murraya euchrestifolia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1915174
InChI: InChI=1S/C23H25NO2/c1-12(2)15-7-8-23(4)11-18(15)20-21-17(9-13(3)22(20)26-23)16-6-5-14(25)10-19(16)24-21/h5-6,9-10,15,18,24-25H,1,7-8,11H2,2-4H3/t15-,18-,23-/m1/s1
SMILES:
Molecular Formula: C23H25NO2
Molecular Weight: 347.4 g/mol

Murrayamine D

CAS No.:

Cat. No.: VC1915174

Molecular Formula: C23H25NO2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Murrayamine D -

Specification

Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
IUPAC Name (1R,16R,19S)-13,16-dimethyl-19-prop-1-en-2-yl-15-oxa-4-azapentacyclo[14.3.1.02,14.03,11.05,10]icosa-2(14),3(11),5(10),6,8,12-hexaen-7-ol
Standard InChI InChI=1S/C23H25NO2/c1-12(2)15-7-8-23(4)11-18(15)20-21-17(9-13(3)22(20)26-23)16-6-5-14(25)10-19(16)24-21/h5-6,9-10,15,18,24-25H,1,7-8,11H2,2-4H3/t15-,18-,23-/m1/s1
Standard InChI Key ZKOSIPSQLPPPOR-OMXJDXKCSA-N
Isomeric SMILES CC1=CC2=C(C3=C1O[C@@]4(CC[C@@H]([C@H]3C4)C(=C)C)C)NC5=C2C=CC(=C5)O
Canonical SMILES CC1=CC2=C(C3=C1OC4(CCC(C3C4)C(=C)C)C)NC5=C2C=CC(=C5)O

Introduction

Chemical Structure and Properties

Murrayamine D is a complex carbazole alkaloid with distinctive structural characteristics. According to molecular data from PubChem, it possesses a systematic IUPAC name of (1R,16R,19S)-13,16-dimethyl-19-prop-1-en-2-yl-15-oxa-4-azapentacyclo[14.3.1.02,14.03,11.05,10]icosa-2(14),3(11),5(10),6,8,12-hexaen-7-ol . The compound features a carbazole skeleton fused with a pyran ring, creating its characteristic pyranocarbazole framework.

Structural Characteristics

The molecular architecture of Murrayamine D contains several key structural elements:

  • A hydroxyl group at the 7-position of the carbazole nucleus

  • Multiple methyl substituents strategically positioned within the structure

  • A prop-1-en-2-yl (isopropenyl) group contributing to its stereochemical properties

  • A complex pentacyclic ring system that defines its three-dimensional configuration

  • Specific stereochemistry as indicated by its (1R,16R,19S) configuration

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Murrayamine D

PropertyValue
Molecular FormulaC23H25NO2
Molecular Weight347.4 g/mol
CAS Registry Number172548-90-2
InChIInChI=1S/C23H25NO2/c1-12(2)15-7-8-23(4)11-18(15)20-21-17(9-13(3)22(20)26-23)16-6-5-14(25)10-19(16)24-21/h5-6,9-10,15,18,24-25H,1,7-8,11H2,2-4H3/t15-,18-,23-/m1/s1
InChIKeyZKOSIPSQLPPPOR-OMXJDXKCSA-N
Creation Date2007-02-12
Modification Date2025-02-22

Natural Occurrence and Source

Botanical Source

Murrayamine D has been definitively isolated from Murraya euchrestifolia, a plant belonging to the Rutaceae family . This plant genus is known for producing an array of bioactive compounds, particularly carbazole alkaloids with diverse structural features and potential pharmacological activities.

Distribution in Murraya Species

Within the Murraya genus, several species have been documented to contain carbazole alkaloids with varying structural motifs. Murrayamine D (compound 15 in the referenced literature) has been specifically identified in the leaves of M. euchrestifolia . This compound is part of a larger family of related alkaloids found across the genus, with varying distribution patterns.

Table 2: Distribution of Murrayamine D and Related Compounds in Murraya Species

CompoundPlant PartSource PlantReference
Murrayamine D (15)LeavesM. euchrestifolia
Murrayamine A (24)LeavesM. euchrestifolia, M. koenigii, M. microphylla
Murrayamine C (23)LeavesM. euchrestifolia, M. koenigii
Mahanine (26)LeavesM. euchrestifolia, M. microphylla, M. koenigii

Chemical Synthesis

Synthetic Approaches

Multiple synthetic routes to Murrayamine D have been developed, reflecting its importance as a target molecule for synthetic chemists. These approaches demonstrate the evolution of synthetic methodology for accessing complex natural products with specific stereochemical features.

m-Nitro Group Activated Pyran Annulation

Structural Relationship to Other Alkaloids

The Murrayamine Family

Murrayamine D belongs to a larger family of structurally related alkaloids isolated from Murraya species. Based on phytochemical studies, this family includes Murrayamines A through P, each with unique structural features that contribute to the chemical diversity of these plants .

Comparison with Related Compounds

The structural similarities between Murrayamine D and other carbazole alkaloids from Murraya species provide insights into potential biosynthetic pathways and structure-activity relationships. The relationship between these compounds is particularly evident when comparing core structural features and substitution patterns.

Table 4: Structurally Related Compounds to Murrayamine D

CompoundMolecular FormulaStructural Relationship to Murrayamine DSource Plant
Murrayamine AC18H17NO2Carbazole alkaloid with pyran ring fusionM. euchrestifolia, M. koenigii, M. microphylla
MahanineNot specified in search resultsRelated carbazole alkaloid synthesized via similar methodsM. euchrestifolia, M. microphylla, M. koenigii
7-HydroxymurrayazolinineNot specified in search resultsStructurally related; mentioned in synthesis paperNot specified in search results

Identification and Characterization

Spectroscopic Identification

Murrayamine D, like other complex natural products, requires sophisticated analytical techniques for definitive identification and structural elucidation. The compound has been characterized using various spectroscopic methods, with its structural data recorded in databases such as PubChem .

Chemical Identifiers

For unambiguous identification of Murrayamine D, several chemical identifiers have been established. These include its CAS registry number (172548-90-2), InChIKey (ZKOSIPSQLPPPOR-OMXJDXKCSA-N), and canonical SMILES notation (CC1=CC2=C(C3=C1O[C@@]4(CCC@@HC(=C)C)C)NC5=C2C=CC(=C5)O) .

Current Research and Future Directions

Research interest in Murrayamine D appears concentrated in the realm of synthetic organic chemistry, with significant advances in developing efficient synthetic routes to this complex natural product . These synthetic achievements provide a foundation for future investigations into its biological activities and potential applications.

Synthetic Methodology Development

The development of highly efficient synthetic routes to Murrayamine D represents a significant contribution to natural product synthesis methodology. These approaches demonstrate the application of modern synthetic techniques to access complex carbazole alkaloids with specific stereochemical features.

Future Research Opportunities

Future research directions for Murrayamine D might include:

  • Comprehensive biological activity screening

  • Structure-activity relationship studies in comparison with related alkaloids

  • Investigation of potential medicinal applications based on traditional uses of the source plants

  • Development of semi-synthetic derivatives with enhanced bioactivity or pharmacokinetic properties

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